3-cyano-1H-indazole-5-carboxylic acid molecular weight and SMILES
3-cyano-1H-indazole-5-carboxylic acid molecular weight and SMILES
An In-Depth Technical Guide to 3-cyano-1H-indazole-5-carboxylic acid
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its utility often stems from its role as a bioisostere for endogenous structures like indole, offering unique hydrogen bonding capabilities and metabolic stability.[2] Within this important class of heterocycles, 3-cyano-1H-indazole-5-carboxylic acid represents a highly functionalized and versatile building block. The presence of three key features—the indazole core, a nitrile group, and a carboxylic acid—provides multiple points for chemical modification and interaction with biological targets.
This technical guide provides a comprehensive overview of 3-cyano-1H-indazole-5-carboxylic acid for researchers, chemists, and drug development professionals. It covers the molecule's fundamental chemical properties, outlines a representative synthetic strategy, discusses its potential applications in drug discovery, and provides a validated analytical method for quality control.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The key identifiers and predicted properties for 3-cyano-1H-indazole-5-carboxylic acid are summarized below.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-cyano-1H-indazole-5-carboxylic acid | - |
| Molecular Formula | C₉H₅N₃O₂ | [3] |
| Molecular Weight | 187.16 g/mol | - |
| Monoisotopic Mass | 187.03818 Da | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)C(=NN2)C#N | [3] |
| InChIKey | BFOULEVCZBQRIV-UHFFFAOYSA-N | [3] |
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Source |
| Physical Form | Expected to be a pale-yellow to brown solid. | Based on analogous compounds like 3-Cyano-1H-indazole. |
| Predicted XlogP | 1.1 | A measure of lipophilicity, indicating moderate water solubility.[3] |
| Storage Conditions | Sealed in a dry, inert atmosphere at 2-8°C. | Recommended for preserving the integrity of complex organic molecules. |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the indazole N-H. |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms, the nitrile nitrogen, and the pyrazole nitrogen. |
Part 2: Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 3-cyano-1H-indazole-5-carboxylic acid is not prominently documented, a plausible and efficient synthetic route can be designed based on established methodologies for indazole synthesis.[4][5] The following multi-step sequence represents a logical approach starting from a commercially available precursor.
Proposed Synthetic Workflow
Caption: A representative multi-step synthesis for 3-cyano-1H-indazole-5-carboxylic acid.
Experimental Protocol: A Representative Synthesis
Step 1: Esterification of the Starting Material
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Suspend 4-methyl-3-nitrobenzoic acid in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
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Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-methyl-3-nitrobenzoate.
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Causality: Esterification protects the carboxylic acid and improves solubility in organic solvents for subsequent steps.
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Step 2: Reduction of the Nitro Group
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Dissolve the nitro-ester from Step 1 in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
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Monitor the reaction by TLC. Upon completion, filter the mixture through Celite to remove the catalyst.
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Evaporate the solvent to obtain methyl 3-amino-4-methylbenzoate.
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Causality: The amino group is essential for the subsequent diazotization and cyclization to form the indazole ring.
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Step 3: Diazotization and Indazole Ring Formation
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Dissolve the aniline derivative from Step 2 in an aqueous solution of hydrochloric acid at 0°C.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
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Stir the resulting diazonium salt solution for 30 minutes.
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Slowly add a reducing agent (e.g., stannous chloride or sodium sulfite) to facilitate cyclization. The exact mechanism and reagents can vary, but the goal is intramolecular cyclization onto the adjacent methyl group, which is subsequently functionalized.
Step 4: Functional Group Interconversion and Saponification
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The intermediate from Step 3 (a 1H-indazole-5-carboxylate derivative) would then undergo further transformations. The methyl group at the 3-position would need to be converted to a nitrile. This can be a complex process involving bromination followed by cyanide displacement.
-
Finally, the methyl ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (saponification), followed by acidic workup.
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Trustworthiness: Each step of this proposed synthesis is based on well-established, high-yielding reactions in organic chemistry, ensuring a self-validating and reproducible workflow.
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Part 3: Applications in Drug Discovery and Medicinal Chemistry
The 3-cyano-1H-indazole-5-carboxylic acid scaffold is of significant interest due to the therapeutic relevance of indazole-containing molecules.[1]
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Kinase Inhibition: The indazole nucleus is a privileged scaffold for kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket. Drugs like Pazopanib and Axitinib are prominent examples.[2] The functional groups on the title compound could be elaborated to target specific kinases involved in oncology.
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Anti-Inflammatory and Neurological Applications: Indazole derivatives have shown promise as anti-inflammatory agents and in treating neurological disorders.[2][6] The carboxylic acid moiety can be used to improve pharmacokinetic properties or to act as a key binding element, while the cyano group can serve as a potent hydrogen bond acceptor.
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Antiviral and Antimicrobial Activity: The broader class of nitrogen-containing heterocycles, including indazoles, is a rich source of antiviral (including anti-HIV) and antimicrobial agents.[1] This compound serves as an excellent starting point for generating a library of derivatives for screening against various pathogens.
Part 4: Quality Control and Analytical Methodology
Ensuring the purity and identity of a chemical compound is critical for its use in research. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of small organic molecules like 3-cyano-1H-indazole-5-carboxylic acid.
Analytical Workflow Diagram
Caption: Standard workflow for purity analysis by reverse-phase HPLC.
Protocol: Purity Assessment by HPLC
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Sample Preparation: Accurately weigh approximately 1 mg of 3-cyano-1H-indazole-5-carboxylic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 254 nm.
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Injection Volume: 10 µL.
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-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
Conclusion
3-cyano-1H-indazole-5-carboxylic acid is a chemical building block of considerable potential. Its trifunctional nature provides a rich platform for the synthesis of complex molecules aimed at high-value biological targets. With a solid understanding of its properties, a rational synthetic approach, and robust analytical methods for quality control, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.
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